molecular formula C8H8N4O3 B15326189 2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid

2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid

Cat. No.: B15326189
M. Wt: 208.17 g/mol
InChI Key: IIBBGQQTYMSUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or viral replication, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features.

    6-Methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine: The parent compound without the acetic acid moiety.

    2-(4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid: A similar compound with a different substitution pattern.

Uniqueness

2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

2-(6-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid

InChI

InChI=1S/C8H8N4O3/c1-4-10-7-5(8(15)11-4)2-9-12(7)3-6(13)14/h2H,3H2,1H3,(H,13,14)(H,10,11,15)

InChI Key

IIBBGQQTYMSUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2CC(=O)O)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.